![molecular formula C15H16OS B6371930 5-(4-Ethylthiophenyl)-2-methylphenol, 95% CAS No. 1261977-39-2](/img/structure/B6371930.png)
5-(4-Ethylthiophenyl)-2-methylphenol, 95%
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Overview
Description
5-(4-Ethylthiophenyl)-2-methylphenol, 95% (ETMP) is a phenolic compound that has been used in various scientific research applications due to its unique chemical properties. ETMP is a colorless to yellowish-brown solid with a molecular weight of 197.25 g/mol and a melting point of 105-107°C. It is insoluble in water but soluble in ethanol, acetone, and other organic solvents. ETMP is used in a variety of scientific research applications, including biochemical and physiological studies, drug development, and lab experiments.
Scientific Research Applications
5-(4-Ethylthiophenyl)-2-methylphenol, 95% has been used in a variety of scientific research applications, including biochemical and physiological studies, drug development, and lab experiments. In biochemical and physiological studies, 5-(4-Ethylthiophenyl)-2-methylphenol, 95% has been used to study the effects of various compounds on cell metabolism and signaling pathways. In drug development, 5-(4-Ethylthiophenyl)-2-methylphenol, 95% has been used as a model compound to study drug binding and pharmacokinetics. In lab experiments, 5-(4-Ethylthiophenyl)-2-methylphenol, 95% has been used as a model compound to study the effects of various compounds on enzyme activity and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 5-(4-Ethylthiophenyl)-2-methylphenol, 95% is not yet fully understood. However, it is believed that 5-(4-Ethylthiophenyl)-2-methylphenol, 95% binds to certain receptors in the body, which then triggers a cascade of biochemical and physiological effects. The exact mechanism of action of 5-(4-Ethylthiophenyl)-2-methylphenol, 95% is still under investigation.
Biochemical and Physiological Effects
5-(4-Ethylthiophenyl)-2-methylphenol, 95% has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 5-(4-Ethylthiophenyl)-2-methylphenol, 95% can inhibit the activity of the enzyme cyclooxygenase, which is involved in the production of prostaglandins. In vivo studies have also shown that 5-(4-Ethylthiophenyl)-2-methylphenol, 95% can reduce inflammation and pain. Additionally, 5-(4-Ethylthiophenyl)-2-methylphenol, 95% has been shown to have anti-cancer, anti-inflammatory, and anti-oxidant effects.
Advantages and Limitations for Lab Experiments
The use of 5-(4-Ethylthiophenyl)-2-methylphenol, 95% in lab experiments has a variety of advantages and limitations. One of the main advantages of using 5-(4-Ethylthiophenyl)-2-methylphenol, 95% in lab experiments is that it is a highly soluble compound, which makes it easy to work with. Additionally, 5-(4-Ethylthiophenyl)-2-methylphenol, 95% is relatively inexpensive and can be easily synthesized. However, there are some limitations to using 5-(4-Ethylthiophenyl)-2-methylphenol, 95% in lab experiments. For example, 5-(4-Ethylthiophenyl)-2-methylphenol, 95% is not very stable, which can limit its usefulness in certain applications. Additionally, 5-(4-Ethylthiophenyl)-2-methylphenol, 95% can be toxic in high concentrations, so it is important to use it with caution.
Future Directions
There are a variety of potential future directions for 5-(4-Ethylthiophenyl)-2-methylphenol, 95%. One potential future direction is to further investigate the mechanism of action of 5-(4-Ethylthiophenyl)-2-methylphenol, 95% and its effects on various biochemical and physiological processes. Additionally, 5-(4-Ethylthiophenyl)-2-methylphenol, 95% could be used in drug development to study the pharmacokinetics and drug binding of various compounds. Furthermore, 5-(4-Ethylthiophenyl)-2-methylphenol, 95% could be used to study the effects of various compounds on enzyme activity and protein-ligand interactions. Finally, 5-(4-Ethylthiophenyl)-2-methylphenol, 95% could be used in the development of new drugs and treatments for various diseases and conditions.
Synthesis Methods
5-(4-Ethylthiophenyl)-2-methylphenol, 95% can be synthesized by a variety of methods, including chemical and enzymatic processes. The most common chemical synthesis method involves the reaction of ethylthiophenol with 2-methylphenol in the presence of an acid catalyst. This reaction produces a yellowish-brown solid, which is then purified by recrystallization. The enzymatic synthesis method involves the use of lipases, which are enzymes that catalyze the reaction between ethylthiophenol and 2-methylphenol. The resulting product is a colorless, water-soluble solid with a purity of 95%.
properties
IUPAC Name |
5-(4-ethylsulfanylphenyl)-2-methylphenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16OS/c1-3-17-14-8-6-12(7-9-14)13-5-4-11(2)15(16)10-13/h4-10,16H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZDYDKPQUSPKFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=C(C=C1)C2=CC(=C(C=C2)C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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